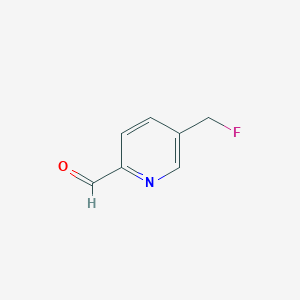
5-(Fluoromethyl)picolinaldehyde
Cat. No. B8392346
M. Wt: 139.13 g/mol
InChI Key: XXDCLDJEBGLWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07547700B2
Procedure details


Manganese dioxide (1.4 g) is added in a single portion to a solution of compound (5) (0.3 g) in chloroform (5 ml) at room temperature. The suspension is stirred vigorously for 7 hours and then diluted with chloroform and filtered through Celite. The filtrate is concentrated under vacuum and the yellow oil obtained (0.25 g) is used in its present form in the following reductive amination step.




Identifiers


|
REACTION_CXSMILES
|
[F:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][OH:10])=[N:7][CH:8]=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[F:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]=[O:10])=[N:7][CH:8]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
FCC=1C=CC(=NC1)CO
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The suspension is stirred vigorously for 7 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the yellow oil obtained (0.25 g)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
